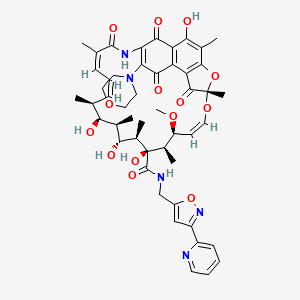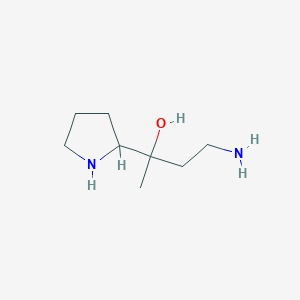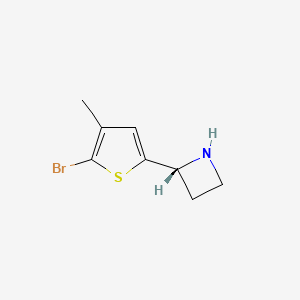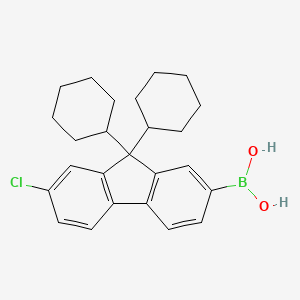
4-Amino-6-(ethenylamino)-1,3,5-triazin-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of an amino group at the 4-position, a vinylamino group at the 6-position, and a keto group at the 2-position of the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of cyanuric chloride with vinylamine, followed by the introduction of an amino group at the 4-position. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and vinylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted triazine derivatives.
Applications De Recherche Scientifique
4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-6-(methylamino)-1,3,5-triazin-2(1H)-one
- 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one
- 4-Amino-6-(propylamino)-1,3,5-triazin-2(1H)-one
Uniqueness
4-Amino-6-(vinylamino)-1,3,5-triazin-2(1H)-one is unique due to the presence of the vinylamino group, which imparts distinct reactivity and properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for specific applications where the vinyl group plays a crucial role in the desired chemical or biological activity.
Propriétés
Numéro CAS |
914486-13-8 |
|---|---|
Formule moléculaire |
C5H7N5O |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
6-amino-4-(ethenylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C5H7N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H,1H2,(H4,6,7,8,9,10,11) |
Clé InChI |
RTEMRUGYWGUNKM-UHFFFAOYSA-N |
SMILES canonique |
C=CNC1=NC(=O)NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)
![Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B13148755.png)
![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)





